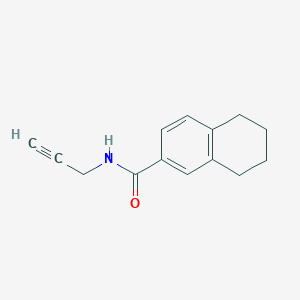
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core with a carboxamide group and a propynyl substituent, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones irrespective of the substituent nature at the triple bond . The reaction conditions often include the use of organic solvents and gaseous HCl for processing the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used in the absence of an external photosensitizer.
Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Major Products
Oxidation: Formamides are produced in good yields under mild conditions.
Substitution: Benzimidazole-2-thiones are formed.
Scientific Research Applications
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiulcer and anticancer properties.
Medicine: Potential use as an immunomodulator and in the treatment of rheumatoid arthritis.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: Used in similar cyclocondensation reactions.
Propargylamines: Known for their cytotoxic activity and applications in medicinal chemistry.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-prop-2-ynyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h1,7-8,10H,3-6,9H2,(H,15,16) |
InChI Key |
RBHOEVNAFMDYDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















